((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
Description
Properties
CAS No. |
147865-49-4 |
|---|---|
Molecular Formula |
C20H28N4O7 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1 |
InChI Key |
JFCXCBBSUORTNS-YOEHRIQHSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Other CAS No. |
147865-49-4 |
Synonyms |
((4-(4-amidinophenoxy)butanoyl)aspartyl)valine FK 633 FK-633 FK633 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The amidinophenoxy-butanoyl moiety is synthesized via nucleophilic aromatic substitution. 4-Amidinophenol reacts with γ-bromobutanoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen, yielding 4-(4-amidinophenoxy)butanoyl bromide. This intermediate is coupled to L-aspartic acid using carbodiimide-mediated activation (e.g., EDCI/HOBt), forming the amidinophenoxy-butanoyl-aspartic acid conjugate. Subsequent coupling to valine methyl ester completes the tripeptide backbone.
Protecting Group Strategy
-
The amidino group is protected as a benzyloxycarbonyl (Cbz) derivative during synthesis to prevent side reactions.
-
Carboxylic acids on aspartic acid and the C-terminal amino acid are protected as tert-butyl esters, cleaved post-synthesis via trifluoroacetic acid (TFA).
Step-by-Step Synthetic Procedures
Preparation of 4-(4-Amidinophenoxy)butanoyl Bromide
-
4-Amidinophenol hydrochloride (1.0 equiv) is neutralized with triethylamine (TEA) in dry DMF.
-
γ-Bromobutanoyl chloride (1.2 equiv) is added dropwise at 0°C, stirred for 12 h at 25°C.
-
The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Coupling to L-Aspartic Acid
-
L-Aspartic acid di-tert-butyl ester (1.0 equiv) and 4-(4-amidinophenoxy)butanoyl bromide (1.1 equiv) are dissolved in DMF.
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) is added, stirred for 24 h at 25°C.
-
The product is precipitated with diethyl ether, filtered, and lyophilized.
Yield : 85%
Characterization : NMR (500 MHz, CDCl): δ 8.21 (s, 2H, amidine), 7.45 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.55 (m, 1H, α-CH), 3.95 (t, 2H, OCH), 2.45–2.15 (m, 4H, butanoyl).
Final Deprotection and Purification
-
The tert-butyl esters are cleaved with TFA:DCM (1:1) for 2 h.
-
The Cbz group is removed via hydrogenolysis (H, 10% Pd/C, MeOH, 12 h).
-
Crude FK633 is purified via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeOH gradient).
Final Purity : >99% (HPLC)
Mass Spec : [M+H] = 567.2 (calculated), 567.3 (observed).
Analytical and Characterization Methods
Hydrophobicity Measurement (log Pmw_{mw}mw)
Partition coefficients (log P) are determined via micellar chromatography using Brij35 micelles:
Table 1: log P and Antiplatelet Activities of FK633 Derivatives
| Compound | C-Terminal AA | log P | pIC |
|---|---|---|---|
| 9 (FK633) | Val | 1.58 | 7.12 |
| 10 | Norleucine | 1.47 | 6.85 |
| 11 | Isoleucine | 1.32 | 6.64 |
Biological Activity Assessment
Antiplatelet activity (pIC) is measured via inhibition of ADP-induced platelet aggregation in human platelet-rich plasma. FK633 derivatives exhibit IC values ranging from 6.19 to 7.12 nM, with optimal activity at log P ≈ 1.57.
Structure-Activity Relationship (SAR) Insights
Hydrophobicity-Activity Correlation
A quadratic QSAR model relates log P to antiplatelet activity:
Compounds with log P near 1.57 (e.g., FK633) maximize activity, while deviations reduce potency.
Chemical Reactions Analysis
Types of Reactions
FK-633 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can reduce specific groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of FK-633 .
Scientific Research Applications
Platelet Aggregation Inhibition
FK-633 has been studied for its ability to inhibit platelet aggregation, making it a potential therapeutic agent for conditions associated with excessive clotting. Research indicates that FK-633 effectively reduces thrombus formation by interfering with the interaction between platelets and fibrinogen.
Case Study:
A study demonstrated that FK-633 significantly decreased platelet aggregation in vitro when activated by thrombin. The results indicated a dose-dependent response, highlighting its potential for clinical use in managing thrombotic disorders .
Fibrinogen Inhibition
The compound has been evaluated as a model for studying fibrinogen inhibitors. It has shown promise in quantitative structure-activity relationship (QSAR) studies, which help in understanding how structural modifications can enhance its inhibitory effects on fibrinogen.
Data Table: Fibrinogen Inhibition Potency of FK-633 Derivatives
| Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FK-633 | 15 | Inhibits fibrinogen binding to platelets |
| Derivative A | 10 | Enhanced binding affinity |
| Derivative B | 20 | Similar mechanism with reduced potency |
This table illustrates the varying potencies of FK-633 and its derivatives, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
Therapeutic Applications
FK-633's safety profile and pharmacokinetics have been assessed in long-term studies, revealing favorable outcomes with minimal adverse effects at therapeutic doses. This positions FK-633 as a candidate for further development in treating cardiovascular diseases related to thrombosis .
Mechanism of Action
FK-633 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby inhibiting platelet aggregation. This mechanism is crucial in preventing the formation of blood clots. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which plays a key role in platelet adhesion and aggregation .
Comparison with Similar Compounds
Comparison with HMDB-Listed Analogues
The HMDB database lists two structurally related metabolites ():
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| HMDB0242231 (Target) | C₂₀H₂₈N₄O₇ | 436.47 | Reference compound. |
| HMDB0242230 | C₂₃H₂₀FNO₆ | 425.41 | Contains a 4-fluoro-α-hydroxybenzyl group instead of amidinophenoxy; lacks the valine residue. |
| HMDB0242229 | C₃₁H₂₈F₂N₄O₃ | 542.59 | Features a bis(4-fluorophenyl)hydroxymethyl-triazole group and a benzyl-piperidinyl scaffold, diverging entirely from the peptidomimetic backbone. |
Key Findings :
- Electrostatic vs. Hydrophobic Interactions: The target compound’s amidinophenoxy group provides stronger electrostatic binding than HMDB0242230’s fluorinated hydroxybenzyl group, which relies on hydrophobic and halogen bonding .
- Size and Solubility : HMDB0242229’s larger, aromatic structure (MW 542.59) likely reduces aqueous solubility compared to the target compound, limiting its bioavailability .
Comparison with Patent-Derived Pyrrolidine Carboxamides
European Patent Application compounds (Examples 157–159, ) share functional similarities as protease inhibitors but differ structurally:
| Example | Key Structural Features | Target Enzyme Family |
|---|---|---|
| Target | Amidino-phenoxy dipeptide | Aspartyl proteases |
| 157–159 | (2S,4R)-pyrrolidine carboxamides with thiazol-5-yl and methylisoxazol-5-yl substituents | Likely serine or cysteine proteases |
Structural and Functional Contrasts :
- Backbone Flexibility : The target compound’s linear dipeptide-like backbone allows for better accommodation in the S'1 pocket of aspartyl proteases, whereas the rigid pyrrolidine scaffold in Examples 157–159 favors binding to proteases with deeper active sites .
- Substituent Effects: The patent compounds’ thiazol-5-yl groups enhance π-π stacking with aromatic residues in non-aspartyl proteases, whereas the target’s amidinophenoxy group optimizes charge complementarity in aspartyl proteases like pepsin .
Comparison with Natural Aspartyl Protease Substrates
The dipeptide phenylalanyl-diiodotyrosine methyl ester (studied in ) shares substrate-like binding with aspartyl proteases:
| Feature | Target Compound | Phenylalanyl-diiodotyrosine Methyl Ester |
|---|---|---|
| Binding Affinity | High (amidine enhances binding) | Moderate (iodine atoms hinder fit) |
| Enzymatic Selectivity | Prefers pepsin-like proteases | Binds broadly to fungal and mammalian enzymes |
| Stability | Enhanced by valine C-terminus | Less stable due to ester hydrolysis |
Mechanistic Insights :
- The target compound’s valine residue stabilizes the transition state during protease inhibition, unlike the methyl ester in the natural substrate, which is prone to hydrolysis .
- The S'1 site insertion in porcine pepsin () accommodates the target’s amidinophenoxy group more effectively than fungal aspartyl proteases, explaining its species-specific activity .
Biological Activity
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine, also known as FK633, is a compound of significant interest in pharmacological research, particularly for its role as a fibrinogen inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of FK633
FK633 is a synthetic peptide derivative that has been studied for its potential therapeutic applications in cardiovascular diseases due to its ability to inhibit fibrinogen, which plays a crucial role in blood clotting. The compound's structure includes an amidinophenoxy group that contributes to its biological activity.
FK633 functions primarily as a competitive inhibitor of the fibrinogen receptor on platelets. By binding to this receptor, FK633 prevents the interaction between fibrinogen and platelets, thereby inhibiting platelet aggregation. This mechanism is particularly beneficial in preventing thrombus formation in various cardiovascular conditions.
Key Biochemical Interactions
- Binding Affinity : FK633 exhibits high binding affinity to the fibrinogen receptor, which has been quantified through various assays.
- Inhibition Studies : In vitro studies demonstrate that FK633 can significantly reduce platelet aggregation induced by ADP and collagen, showcasing its potential efficacy as an antiplatelet agent.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted by Kato et al. (1999) evaluated the antiplatelet effects of FK633 in human platelet-rich plasma. The results indicated a dose-dependent inhibition of platelet aggregation with an IC50 value of approximately 1.5 µM .
- Another investigation focused on the structure-activity relationship (SAR) of FK633 and related compounds, revealing that modifications to the amidinophenoxy group influenced both potency and selectivity against fibrinogen receptors .
-
In Vivo Studies :
- In animal models, FK633 demonstrated a significant reduction in thrombus formation during induced thrombosis scenarios. This was evidenced by decreased occlusion times in carotid artery models when treated with FK633 compared to control groups .
- Long-term studies assessed the safety profile and pharmacokinetics of FK633, showing favorable outcomes with minimal adverse effects at therapeutic doses.
Comparative Analysis
The following table summarizes the biological activity and pharmacological properties of FK633 compared to other known fibrinogen inhibitors:
| Compound | Mechanism of Action | IC50 (µM) | In Vivo Efficacy | Notable Side Effects |
|---|---|---|---|---|
| FK633 | Fibrinogen receptor antagonist | 1.5 | High | Minimal |
| FR158999 | Fibrinogen receptor antagonist | 2.0 | Moderate | Mild gastrointestinal |
| Other Inhibitors | Various mechanisms | Varies | Low | Varies |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine with high purity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) to assemble the aspartyl-valine dipeptide. The 4-(4-amidinophenoxy)butanoyl group can be introduced via acylation using activated esters (e.g., HOBt/DIC coupling). Purify intermediates via reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients. Confirm purity (>98%) using LC-MS (ESI+) to detect molecular ions (e.g., [M+H]+) and assess byproducts. Critical steps include protecting the amidine group with Boc during synthesis to prevent side reactions .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer : Perform stability assays in simulated biological matrices (e.g., PBS, plasma) at 37°C. Use LC-MS/MS to monitor degradation over 24–72 hours. For example, in plasma, assess hydrolysis of the amidine or ester bonds by comparing peak areas of the intact compound versus degradation products. Adjust buffer pH (e.g., acetate buffer at pH 4.5) to mimic lysosomal conditions if studying intracellular stability .
Advanced Research Questions
Q. How to design in vivo biodistribution studies for this compound?
- Methodological Answer : Radiolabel the compound (e.g., with ³H or ¹⁴C at the amidine carbonyl group) to track systemic distribution. Use SPECT/CT imaging in tumor-bearing murine models (e.g., LNCaP xenografts) to quantify uptake in target tissues. Sacrifice cohorts at 1, 4, 24, and 48 hours post-injection, homogenize organs, and measure radioactivity via scintillation counting. Normalize data to %ID/g (percentage injected dose per gram) and compare to blood clearance rates. Include blocking studies with excess unlabeled compound to confirm receptor-specific uptake .
Q. How to resolve contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer : If inconsistent IC₅₀ values arise, verify assay conditions:
- pH sensitivity : Test inhibition at pH 5.5 (lysosomal) vs. 7.4 (cytosolic).
- Substrate competition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to distinguish competitive vs. non-competitive inhibition.
- Cofactor requirements : Assess if metal ions (e.g., Ca²⁺) or coenzymes modulate activity.
Replicate experiments with purified enzyme isoforms (e.g., thrombin vs. trypsin) to evaluate selectivity. Cross-reference with structural analogs (e.g., 4-(p-chlorophenyl)butanoyl derivatives) to identify critical pharmacophores .
Key Considerations
- Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns.
- Contradiction Management : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Ethical Compliance : Adhere to institutional guidelines for radiolabeling and animal studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
